Amikacin

描述

属性

IUPAC Name |

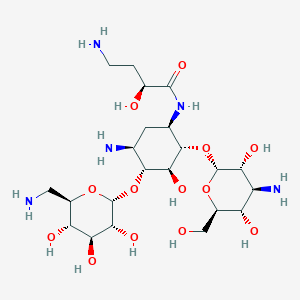

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCWBDHBTVXHDL-RMDFUYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110660-83-8 | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022586 | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline powder from methanol-isopropanol | |

CAS No. |

37517-28-5 | |

| Record name | Amikacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amikacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amikacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203-204 °C (sesquihydrate), 203 - 204 °C | |

| Record name | Amikacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00479 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amikacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amikacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amikacin Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the treatment of severe Gram-negative bacterial infections. Derived from kanamycin A, its structure was rationally designed to overcome prevalent mechanisms of aminoglycoside resistance.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular interactions governing its antibacterial efficacy, the structural modifications that influence its activity and resistance profile, and the experimental methodologies used to elucidate these relationships.

Core Structure and Mechanism of Action

This compound is characterized by a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to a 6-amino-6-deoxy-D-glucose (Ring I) at the 4-position and a 3-amino-3-deoxy-D-glucose (kanosamine, Ring III) at the 6-position. The key feature distinguishing this compound from its parent compound, kanamycin A, is the acylation of the N-1 amino group of the 2-DOS ring with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[2][3]

The primary mechanism of action of this compound involves the inhibition of bacterial protein synthesis.[4] It binds with high affinity to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[5] This interaction induces a conformational change in the ribosome, leading to the misreading of mRNA codons and the incorporation of incorrect amino acids into the nascent polypeptide chain.[4] Ultimately, this disruption of protein synthesis leads to bacterial cell death.

The Crucial Role of the L-HABA Moiety

The L-HABA side chain is the most critical element in this compound's structure-activity relationship, providing steric hindrance that protects the molecule from modification by many aminoglycoside-modifying enzymes (AMEs).[2] AMEs, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, are the primary cause of clinical resistance to aminoglycosides.[2] The L-HABA group prevents enzymatic modification at several key positions, including the 3'-hydroxyl, 2''-hydroxyl, and 4''-hydroxyl groups, as well as the 6'-amino group, which are common targets for AMEs in other aminoglycosides.

Structure-Activity Relationship Insights from Analogs

The development and analysis of this compound analogs have provided significant insights into its SAR. Modifications at various positions have been shown to impact antibacterial activity, spectrum, and susceptibility to resistance mechanisms.

Modifications at the 6'-Position

Acylation or methylation at the 6'-amino group of this compound has been explored to further enhance its activity against resistant strains. For instance, 6'-N-acyl-3''-N-methylated this compound analogs have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria while exhibiting reduced in vitro nephrotoxicity compared to the parent compound.[6] This suggests that modifications at both the 6'- and 3''-positions can be a promising strategy to overcome resistance.

Modifications at the 3''-Position

Methylation of the 3''-amino group has also been shown to be advantageous. The 3''-N-methyl-amikacin analog displayed improved activity against certain resistant pathogens.[6] Combining this modification with acylation at the 6'-position resulted in analogs with the strongest antibacterial activity against the tested resistant strains.[6]

Quantitative Data on Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and its analogs against a selection of Gram-positive and Gram-negative bacterial strains, including clinically relevant resistant isolates.

Table 1: In Vitro Activity of this compound and Analogs Against this compound-Resistant Pathogens [6]

| Compound | E. coli BAA-2452 (μg/mL) | K. pneumoniae BAA-2146 (μg/mL) | A. baumannii BAA-1605 (μg/mL) | P. aeruginosa BAA-2114 (μg/mL) |

| This compound | >512 | >512 | >512 | >512 |

| 3''-N-methyl-amikacin | 256 | 256 | 256 | 256 |

| 6'-N-acetyl-3''-N-methyl-amikacin | 64 | 128 | 128 | 128 |

| 6'-N-propionyl-3''-N-methyl-amikacin | 32 | 64 | 64 | 64 |

Table 2: Comparative In Vitro Activity of this compound and Other Aminoglycosides [7][8]

| Antibiotic | E. coli (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) |

| This compound | 1 - 4 | 1 - 4 | 2 - 8 | 1 - 4 |

| Kanamycin | 2 - 8 | 2 - 8 | >64 | 1 - 4 |

| Gentamicin | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 |

| Tobramycin | 0.25 - 1 | 0.25 - 1 | 0.5 - 2 | 0.25 - 1 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

-

This compound and analog compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and its analogs in a suitable solvent. Perform serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates to achieve the desired concentration range.

-

Inoculum Preparation: Suspend several bacterial colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Aminoglycoside Acetyltransferase (AAC) Activity Assay

This assay is used to determine the activity of AAC enzymes, which are a primary mechanism of resistance to this compound.

Materials:

-

Purified AAC enzyme (e.g., AAC(6')-Ib)

-

This compound

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.8)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and this compound in a cuvette.

-

Initiation of Reaction: Add Acetyl-CoA to the reaction mixture and equilibrate to the desired temperature (e.g., 25 °C). Initiate the reaction by adding the purified AAC enzyme.

-

Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of Coenzyme A (CoA-SH) production, which is stoichiometric with the acetylation of this compound.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of the DTNB-CoA-SH adduct (13,600 M⁻¹cm⁻¹).

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli)

-

Amino acid mixture

-

ATP and GTP

-

An mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

-

This compound

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the mRNA template.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 30-60 minutes).

-

Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. For a luciferase reporter, add luciferin and measure the luminescence. For a GFP reporter, measure the fluorescence.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

Visualizations

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of this compound action on a bacterial cell.

Experimental Workflow: MIC Determination by Broth Microdilution

Caption: Workflow for MIC determination via broth microdilution.

Logical Relationship: this compound SAR and Resistance Evasion

Caption: this compound SAR and its role in evading resistance.

References

- 1. In vitro activity of this compound and ten other aminoglycoside antibiotics against gentamicin-resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the bacterial ribosomal decoding site complexed with this compound containing the gamma-amino-alpha-hydroxybutyryl (haba) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Enzymatic Synthesis of this compound Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newer Aminoglycosides—this compound and Tobramycin: An in-vitro Comparison with Kanamycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Susceptibility of recently isolated bacteria to this compound in vitro: comparisons with four other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Amikacin from Kanamycin A: A Technical Guide

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic renowned for its broad spectrum of activity, particularly against multi-drug resistant Gram-negative bacteria.[1][2][3] It is a derivative of kanamycin A, synthesized through the regioselective acylation of the N-1 amino group of the 2-deoxystreptamine moiety with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[2][4] The primary challenge in this synthesis lies in selectively acylating the N-1 position, as kanamycin A possesses four acylable amino groups (N-1, N-3, N-6', and N-3").[5] Overcoming this hurdle requires a multi-step strategy involving the protection of more reactive amino groups, targeted acylation, and subsequent deprotection to yield the final active pharmaceutical ingredient. This guide provides an in-depth overview of the chemical synthesis of this compound from kanamycin A, detailing the experimental protocols, quantitative data, and process workflows for researchers and drug development professionals.

Overall Synthesis Pathway

The chemical synthesis of this compound from kanamycin A is a well-established process that can be broadly categorized into four critical stages:

-

Protection of Kanamycin A: The amino groups at the 3 and 6' positions of kanamycin A are significantly more reactive than the N-1 amino group.[6] Therefore, these positions must be chemically protected to prevent unwanted side reactions during acylation. This is typically achieved by reacting kanamycin A with a suitable protecting group, such as benzyloxycarbonyl (Cbz).

-

Acylation with L-HABA: Once the 3 and 6' amino groups are protected, the derivative is reacted with an activated and protected form of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The selectivity of this acylation at the N-1 position is highly dependent on the reaction conditions, particularly pH.[7]

-

Deprotection: Following the successful acylation of the N-1 position, all protecting groups from both the kanamycin A backbone and the L-HABA side chain are removed to yield crude this compound.

-

Purification: The final stage involves the purification of crude this compound to remove unreacted starting materials, reagents, and isomeric byproducts. This is typically accomplished through chromatographic techniques, followed by crystallization to obtain high-purity this compound sulfate.

The overall workflow for the synthesis is depicted in the diagram below.

Caption: Overall synthesis workflow from Kanamycin A to this compound Sulfate.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound synthesis.

Protection of 3 and 6' Amino Groups of Kanamycin A

The selective protection of the 3 and 6' amino groups is paramount for a successful synthesis. One common method involves the use of the benzyloxycarbonyl (Cbz) protecting group. To enhance selectivity, the reaction can be carried out by first forming a metal complex with the kanamycin A molecule.

Protocol using Zinc Acetate Chelation and Benzyloxycarbonyl Protection:

-

Complex Formation: Suspend Kanamycin A in a suitable solvent system such as methanol and water.[6]

-

Add a solution of zinc acetate dihydrate in water to the Kanamycin A suspension with stirring.[6] The formation of the zinc complex sterically hinders the N-1 and N-3" amino groups, thereby promoting acylation at the desired 3 and 6' positions.

-

Protection Reaction: To the resulting complex, add a protecting agent such as benzyl chloroformate or S-(4,6-dimethyl-2-pyrimidinyl)-tert-butyl thiocarbonate (for Boc protection) portion-wise while maintaining the pH of the reaction mixture.[8]

-

The reaction is typically carried out at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the protected kanamycin A derivative can be isolated by filtration or extraction. The metal cation is subsequently removed.

Caption: Experimental workflow for the protection of Kanamycin A.

Regioselective Acylation of Protected Kanamycin A

This step involves the crucial N-acylation with an L-HABA derivative. The amino group of L-HABA must also be protected (e.g., with Cbz), and the carboxylic acid group must be activated to facilitate the reaction. N-hydroxysuccinimide (NHS) esters are commonly used for this activation.

Protocol for N-1 Acylation:

-

Preparation of Acylating Agent: Synthesize N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester separately.

-

Dissolution of Protected Kanamycin A: Suspend the 3,6'-di-N-benzyloxycarbonyl kanamycin A in a biphasic solvent system, such as water and methylene chloride.[7]

-

pH Adjustment: Adjust the pH of the aqueous layer to a specific value (e.g., pH 6) using an acid like acetic acid and a base like sodium hydroxide.[7] This pH control is critical for maximizing the selectivity of the acylation at the N-1 position over the N-3" position.[7]

-

Acylation Reaction: Add the solution of N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide in methylene chloride to the vigorously stirred biphasic mixture.[7]

-

Maintain the reaction at room temperature for an extended period (e.g., overnight).[7][9]

-

Work-up: After the reaction is complete, the organic solvent is removed by evaporation under reduced pressure.[7][9] The pH is then adjusted to an acidic value (e.g., 4.2) with acetic acid to prepare for the deprotection step.[7][9]

Caption: Logical relationship in the selective N-1 acylation step.

Deprotection to Yield this compound

The final chemical modification step is the removal of all Cbz protecting groups to liberate the free amino groups and yield this compound. This is typically achieved through catalytic hydrogenation.

Protocol for Hydrogenolysis:

-

Catalyst Addition: To the aqueous solution containing the tri-protected this compound from the previous step, add a palladium on carbon (Pd/C) catalyst (e.g., 2.5% or 5% Pd/C).[7][9][10]

-

Hydrogen Source: Add a hydrogen donor, such as formic acid, dropwise to the reaction mixture at room temperature.[7][9][10] Alternatively, the reaction can be carried out in a hydrogenation apparatus under a hydrogen atmosphere.[11]

-

Reaction: Stir the mixture for several hours (e.g., overnight) to ensure complete deprotection.[6][10]

-

Work-up: Remove the catalyst by filtration (e.g., through Celite).[7][9] The resulting aqueous solution contains crude this compound along with unreacted kanamycin A and other byproducts.

Purification of this compound

High-purity this compound is obtained by chromatographic separation, followed by conversion to its sulfate salt.

Protocol for Purification:

-

pH Adjustment: Adjust the pH of the crude this compound solution to approximately 7.5.[7]

-

Ion-Exchange Chromatography: Load the solution onto a weakly acidic cation exchange resin column (e.g., Zerolit).[7]

-

Elution: Elute the column with a linear gradient of aqueous ammonia (e.g., 0.5 N to 1.5 N).[7] Kanamycin A will elute first, followed by this compound.[7] Collect the fractions containing this compound.

-

Concentration: Concentrate the pooled this compound fractions under vacuum to remove the ammonia and achieve a target concentration (e.g., 20%).[7]

-

Salt Formation and Precipitation: Acidify the concentrated solution to pH 2.5 with sulfuric acid.[7] Treat with activated carbon to decolorize the solution, if necessary.[7]

-

Crystallization: Precipitate the this compound disulfate by adding an anti-solvent, such as methanol.[7]

-

Isolation: Stir the suspension, then filter the white solid, wash with a suitable solvent, and dry under vacuum to obtain pure this compound sulfate.[7]

Quantitative Data Summary

The efficiency of the this compound synthesis process is determined by the yields of the individual steps and the purity of the final product.

Table 1: Reported Yields in this compound Synthesis

| Synthesis Step | Intermediate/Product | Reported Stoichiometric Yield | Reference |

| Protection | 6'-benzyloxycarbonylkanamycin A | 45-56% | [6][10] |

| Acylation | 3,6'-di-N-benzyloxycarbonyl-1-N-[L-(-)-γ-benzyloxycarbonylamino-α-hydroxybutyryl]kanamycin A | 51.4 - 57% | [6][10] |

| Deprotection & Purification | This compound (from diacylate intermediate) | 65% | [7][9] |

| Overall Yield | This compound (from Kanamycin A) | 10-13% (older routes) | [6][10] |

Table 2: Example of Reagent Quantities for a Lab-Scale Synthesis

| Step | Reagent | Quantity | Reference |

| Acylation | 3,6'-di-N-benzyloxycarbonylkanamycin A | 53.4 g | [7] |

| Acetic Acid (for pH adjustment) | 38.5 ml | [7] | |

| 30% Sodium Hydroxide (for pH adjustment) | ~52 ml | [7] | |

| N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide | 34.9 g | [7] | |

| Water | 1000 ml | [7] | |

| Methylene Chloride | 1442 ml | [7] | |

| Deprotection | 2.5% Palladium on Carbon (Pd/C) | 50 g | [7][9] |

| Formic Acid | 50 ml | [7][9] |

Table 3: Purity Profile and Common Byproducts

| Compound | Status | Notes | Reference |

| This compound | Desired Product | 1-N-acylated Kanamycin A | [2] |

| Kanamycin A | Unreacted Starting Material | Separated during purification | [7] |

| BB-K11 | Byproduct | 3"-N-acylated Kanamycin A | [10] |

| BB-K29 | Byproduct | 3-N-acylated Kanamycin A (more toxic) | [7] |

| Di (HABA) Kanamycin A | Byproduct | Di-acylated at N-1 and N-3" positions | [7][10] |

Conclusion

The synthesis of this compound from kanamycin A is a classic example of targeted semi-synthetic modification to enhance the therapeutic properties of a natural product antibiotic. The success of the synthesis hinges on the strategic use of protecting groups and the precise control of reaction conditions, particularly pH, to achieve regioselective acylation. While older routes reported modest overall yields, newer processes focusing on optimized acylation and purification steps have improved the efficiency of this compound production.[6][7][10] The detailed protocols and data presented in this guide offer a comprehensive technical resource for professionals engaged in the research and development of aminoglycoside antibiotics.

References

- 1. This compound Sulfate | ibresco [ibresco.com]

- 2. This compound | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Enzymatic Synthesis of this compound Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel process for the synthesis of this compound - Patent 0218292 [data.epo.org]

- 6. US4902790A - Novel process for the synthesis of this compound - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN1057053A - New Synthesis Method of this compound - Google Patents [patents.google.com]

- 9. US5763587A - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 10. EP0218292A1 - Novel process for the synthesis of this compound - Google Patents [patents.google.com]

- 11. US3781268A - Antibiotic derivatives of kanamycin - Google Patents [patents.google.com]

Amikacin's In Vitro Shield: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a cornerstone in the management of serious infections caused by gram-negative bacteria. Its robust spectrum of activity, particularly against multidrug-resistant strains, underscores its continued clinical relevance. This technical guide provides an in-depth analysis of this compound's in vitro activity against key gram-negative pathogens, details the standardized methodologies for its evaluation, and visually represents its mechanism of action and the pathways of bacterial resistance.

In Vitro Spectrum of Activity

This compound demonstrates broad and potent in vitro activity against a wide array of clinically significant gram-negative bacilli. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), with MIC₅₀ and MIC₉₀ values serving as key indicators of its potency against a bacterial population.

Activity Against Enterobacterales

This compound generally exhibits excellent activity against members of the Enterobacterales order. Surveillance studies consistently report high susceptibility rates for Escherichia coli and Klebsiella pneumoniae.[1][2] Even among extended-spectrum β-lactamase (ESBL)-producing isolates, this compound often retains significant activity.[1] However, the emergence of carbapenem-resistant Enterobacterales (CRE) presents a greater challenge, with this compound susceptibility being more variable.[3]

Recent revisions to the Clinical and Laboratory Standards Institute (CLSI) breakpoints in 2023 have led to a decrease in reported susceptibility rates for this compound against Enterobacterales, highlighting the importance of using current interpretive criteria.[3]

Table 1: this compound In Vitro Activity Against Escherichia coli

| Geographic Region/Study | Year(s) of Isolation | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| China | 2015-2016 | 291 | 2 | 8 | 94.7% |

| China (ESBL-producing) | 2015-2016 | 133 | 2 | >256 | 93.0% |

| USA (Overall) | 2017-2021 | - | 2 | 4 | 94.6% (CLSI 2023) |

| USA (MDR) | 2017-2021 | - | - | - | 71.0% (CLSI 2023) |

Table 2: this compound In Vitro Activity Against Klebsiella pneumoniae

| Geographic Region/Study | Year(s) of Isolation | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| China | 2015-2016 | 186 | 1 | 32 | 83.7% |

| China (ESBL-producing) | 2015-2016 | 45 | 2 | >256 | 71.1% |

| USA (Overall) | 2017-2021 | - | - | - | - |

| USA (CRE) | 2017-2021 | - | - | - | 59.0% (CLSI 2023) |

Activity Against Non-Fermenting Gram-Negative Bacilli

This compound is also a critical agent against challenging non-fermenting gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. While it generally demonstrates good activity against P. aeruginosa, resistance can be a significant issue, particularly in multidrug-resistant (MDR) and carbapenem-resistant (CR) isolates.[1] Its activity against A. baumannii is often limited, with high rates of resistance reported globally.[1]

Table 3: this compound In Vitro Activity Against Pseudomonas aeruginosa

| Geographic Region/Study | Year(s) of Isolation | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| China | 2015-2016 | 112 | 4 | 32 | 91.1% |

| China (Carbapenem-resistant) | 2015-2016 | 47 | 8 | >256 | 80.9% |

| China (MDR) | 2015-2016 | 22 | 8 | >256 | 54.5% |

Table 4: this compound In Vitro Activity Against Acinetobacter baumannii

| Geographic Region/Study | Year(s) of Isolation | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| China | 2015-2016 | 124 | 32 | >256 | 30.5% |

| China (MDR) | 2015-2016 | 104 | 64 | >256 | 17.3% |

Activity Against Other Gram-Negative Bacilli

This compound also demonstrates in vitro activity against other gram-negative pathogens, although extensive surveillance data may be more limited. For Proteus mirabilis, MIC values of 16 µg/mL have been reported.[4] In cases of infections caused by multiply antibiotic-resistant Serratia marcescens, this compound has been shown to be a useful therapeutic option, particularly for urinary tract infections.[5] Synergistic inhibition has been observed when this compound is combined with third-generation cephalosporins against Enterobacteriaceae with elevated cephalosporin MICs.[6][7] A study on Enterobacter cloacae isolates harboring the aac(6')-Ib gene, a common aminoglycoside resistance determinant, found that a high percentage remained susceptible to this compound based on CLSI breakpoints.[8]

Experimental Protocols for Susceptibility Testing

Accurate determination of this compound's in vitro activity relies on standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution, agar dilution, and disk diffusion testing.

Broth Microdilution Method

This method determines the MIC in a liquid medium and is considered a reference method.

Methodology:

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture, typically adjusted to a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation and Incubation: The microtiter plate wells containing the this compound dilutions are inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves incorporating the antibiotic into the agar medium.

Methodology:

-

Preparation of Agar Plates: A series of agar plates containing twofold dilutions of this compound in Mueller-Hinton agar (MHA) are prepared.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method, with a final inoculum concentration of approximately 10⁴ CFU per spot.

-

Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Disk Diffusion (Kirby-Bauer) Method

This qualitative method determines the susceptibility of a bacterium to this compound based on the zone of growth inhibition around an antibiotic-impregnated disk.

Methodology:

-

Inoculum Preparation and Plating: A standardized bacterial inoculum (0.5 McFarland) is used to create a lawn of growth on the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to the established breakpoints provided by CLSI or EUCAST.[9]

Visualizing this compound's Action and Bacterial Defenses

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and workflows related to this compound.

References

- 1. Defining the potency of this compound against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Trends Among Gram-Negative Bacilli Causing Bloodstream Infections: Results from the China Antimicrobial Resistance Surveillance Trial (CARST) Program, 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and bacteriophage treatment modulates outer membrane proteins composition in Proteus mirabilis biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound therapy of patients with multiply antibiotic-resistant Serratia marcescens infections: development of increasing resistance during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of this compound combinations against Enterobacteriaceae moderately susceptible to third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of this compound combinations against Enterobacteriaceae moderately susceptible to third-generation cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoglycoside Susceptibility Profiles of Enterobacter cloacae Isolates Harboring the aac(6')-Ib Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nicd.ac.za [nicd.ac.za]

Amikacin post-antibiotic effect in vitro and in vivo

An In-Depth Guide to the Post-Antibiotic Effect of Amikacin: In Vitro and In Vivo Perspectives

Introduction

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure of organisms to an antimicrobial agent, even when the drug's concentration falls below the minimum inhibitory concentration (MIC).[1][2][3] This pharmacodynamic parameter is a crucial feature of several classes of antibiotics, including aminoglycosides like this compound.[2][4][5] this compound's robust, concentration-dependent bactericidal activity and its significant PAE are foundational to modern dosing strategies, particularly the use of high-dose, extended-interval (once-daily) regimens.[6][7] Understanding the nuances of this compound's PAE, both in controlled laboratory settings (in vitro) and within a biological system (in vivo), is essential for optimizing therapeutic efficacy, minimizing toxicity, and combating antimicrobial resistance.[3][5]

This technical guide provides a comprehensive overview of the in vitro and in vivo PAE of this compound. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Core Mechanism of this compound and the Post-Antibiotic Effect

This compound, a semisynthetic aminoglycoside, exerts its bactericidal effect by irreversibly binding to the 16S rRNA and associated S12 protein within the 30S subunit of the bacterial ribosome.[1][8] This binding interferes with the translation of mRNA, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death.[1][9] The PAE is believed to result from the non-lethal damage induced by the antibiotic, requiring time for the bacteria to repair and synthesize new proteins before resuming growth.[3] This persistent effect, even in the absence of the drug, is a key characteristic of aminoglycosides.[1][9]

In Vitro Post-Antibiotic Effect of this compound

In vitro studies are fundamental for characterizing the duration and concentration-dependency of this compound's PAE against various pathogens. These studies consistently demonstrate that the PAE of this compound is dose-dependent; higher concentrations and longer exposure times generally result in a more prolonged PAE.[7][10]

Quantitative In Vitro PAE Data

The duration of this compound's PAE varies significantly depending on the bacterial species, the concentration of this compound used, and the duration of exposure.

| Bacterial Species | This compound Concentration | Exposure Time | PAE Duration (Hours) | Reference(s) |

| Escherichia coli | Standard Serum Levels | 1 hour | ~4 - 6 | [11] |

| Pseudomonas aeruginosa | Standard Serum Levels | 1 hour | ~4 - 6 | [11] |

| Serratia marcescens | Standard Serum Levels | 1 hour | ~4 - 6 | [11] |

| E. coli, P. aeruginosa | Various | 1 hour | 3 - 7 | [7] |

| S. aureus, E. coli, P. aeruginosa | 10x MIC | 2 hours | 1.5 - 2.2 | [12] |

| Mycobacterium fortuitum | Various | Not specified | 13.5 - 27.6 | [13][14] |

| Mycobacterium avium | 1x MIC | 2 hours | 10.3 ± 1.7 | [10] |

| Mycobacterium avium | 4x MIC | 2 hours | 14.7 ± 1.9 | [10] |

| Mycobacterium avium | 8x MIC | 2 hours | 17.7 ± 4.1 | [10] |

| Mycobacterium avium | Various | 30-120 mins | Up to 48 | [15] |

Experimental Protocol: In Vitro PAE Determination

The determination of PAE in vitro typically involves exposing a bacterial culture in its logarithmic growth phase to an antibiotic, followed by the removal of the drug and monitoring of subsequent regrowth.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. Pharmacokinetic contributions to postantibiotic effects. Focus on aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacodynamics of this compound in vitro and in mouse thigh and lung infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Postantibiotic effect of aminoglycosides on gram-negative bacteria evaluated by a new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Postantibiotic effect of this compound, rifampin, sparfloxacin, clofazimine and clarithromycin against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The postantibiotic effect of this compound alone and in combination with piperacillin on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Externally validated population pharmacokinetics of this compound and evaluation of dosage regimen based on achieved serum concentrations in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Postantibiotic effects of this compound and ofloxacin on Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Postantibiotic effects of this compound and ofloxacin on Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Postantibiotic effect of this compound and rifapentine against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Amikacin Degradation: An In-depth Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its unique structural modification, the addition of an L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) side chain to the deoxystreptamine moiety of kanamycin A, provides resistance against many bacterial enzymes that inactivate other aminoglycosides. However, the stability of this compound is not absolute. Its degradation through various enzymatic and chemical pathways can impact its efficacy and potentially introduce impurities. A thorough understanding of these degradation mechanisms is critical for drug development, formulation, storage, and clinical use.

This technical guide provides a comprehensive overview of the known degradation pathways of this compound, its degradation byproducts, and the experimental methodologies employed to study these processes.

Enzymatic Degradation Pathways

The primary route of this compound degradation in a clinical context is through enzymatic modification by resistant bacteria. These enzymes alter the this compound molecule, preventing it from binding to its target, the 30S ribosomal subunit. The main classes of enzymes responsible for this inactivation are Aminoglycoside Acetyltransferases (AACs), Aminoglycoside Phosphotransferases (APHs), and Aminoglycoside Nucleotidyltransferases (ANTs).

-

Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the this compound molecule. The most clinically significant enzyme for this compound resistance is AAC(6'), which acetylates the 6'-amino group, leading to a loss of antibacterial activity.

-

Aminoglycoside Phosphotransferases (APHs): APHs mediate the ATP-dependent phosphorylation of hydroxyl groups on this compound. While this compound is designed to be resistant to many APHs, some enzymes can still modify it, though this is less common than acetylation.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, ANTs catalyze the transfer of an adenylyl group from ATP to the hydroxyl groups of this compound, rendering it inactive.

Chemical Degradation Pathways (Forced Degradation)

Forced degradation studies are essential for establishing the intrinsic stability of a drug and for developing stability-indicating analytical methods. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing, such as high and low pH, oxidation, high temperature, and light.[1]

Hydrolytic Degradation

This compound is susceptible to degradation in both acidic and alkaline conditions.

-

Acidic Hydrolysis: Under strong acidic conditions (e.g., in the presence of HCl), the glycosidic bonds of this compound can be cleaved. This leads to the separation of the constituent amino sugars and the 2-deoxystreptamine core.

-

Alkaline Hydrolysis: In the presence of a strong base (e.g., NaOH), the amide bond linking the L-AHBA side chain to the 2-deoxystreptamine moiety is susceptible to hydrolysis. This reaction yields kanamycin A and L-AHBA as the primary degradation products.[2]

Oxidative Degradation

Oxidizing agents, such as hydrogen peroxide (H₂O₂), can degrade this compound. The primary and secondary amino groups on the molecule are particularly vulnerable to oxidation. While it is known that oxidation can lead to a complete loss of the parent drug, the specific structures of the oxidative degradation products are not extensively characterized in publicly available literature.

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, can induce photodegradation of this compound. The light energy can lead to the formation of reactive species, which in turn can cause cleavage of bonds within the molecule. The extent of degradation is dependent on the wavelength and intensity of the light source.

Thermal Degradation

In its solid form, this compound is relatively stable to dry heat. However, in solution, elevated temperatures can accelerate hydrolytic and other degradation reactions.

Summary of Degradation Byproducts

The identification of degradation byproducts is crucial for understanding the degradation pathways and for assessing the safety of the drug product.

| Degradation Pathway | Stress Condition | Known Byproducts | Method of Identification |

| Hydrolysis | Acidic (e.g., HCl) | Amino sugars, 2-deoxystreptamine | HPLC, LC-MS[2] |

| Alkaline (e.g., NaOH) | Kanamycin A, L-(-)-γ-amino-α-hydroxybutyric acid (L-AHBA) | HPLC, LC-MS[2] | |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Not extensively characterized in public literature; complete loss of parent peak observed. | HPLC |

| Photodegradation | UV light | Not extensively characterized in public literature. | HPLC |

| Enzymatic | Bacterial Enzymes (AAC, APH, ANT) | 6'-N-acetyl-amikacin, Phosphorylated this compound, Adenylylated this compound | Microbiological assays, HPLC, LC-MS |

Quantitative Degradation Data

While forced degradation studies confirm the susceptibility of this compound to various stressors, specific kinetic data such as degradation rate constants (k) and half-lives (t½) under a range of chemical and physical conditions are not widely available in the reviewed literature. The stability of this compound is generally assessed by the percentage of the drug remaining after a certain period under specific storage conditions.

| Condition | Concentration | Vehicle | Temperature | Duration | Percent Remaining | Reference |

| Room Temperature | 25 mg/100mL & 500 mg/100mL | 0.9% Sodium Chloride | 23°C | 7 days | Stable | [3] |

| Refrigerated | 25 mg/100mL & 500 mg/100mL | 0.9% Sodium Chloride | 4°C | 30 days | Stable | [3] |

| Room Temperature | 10 mg/mL & 30 mg/mL | Tris-EDTA, 0.15% Chlorhexidine + Tris-EDTA, 0.9% NaCl, 0.9% NaCl + Dexamethasone | 25°C | 56 days | Stable (except 10 mg/mL in Tris-EDTA) | [4][5] |

| Various | 0.25 and 5 mg/mL | 5% Dextrose Injection, 0.9% Sodium Chloride Injection, Lactated Ringer's Injection, etc. | Room Temperature | 24 hours | Stable | [6] |

Experimental Protocols

Forced Degradation Studies

A typical forced degradation study for this compound involves the following steps:[1][7][8]

-

Preparation of this compound Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of an acid (e.g., 2 N HCl) and reflux for a specified period (e.g., 30 minutes). Neutralize the solution with a base (e.g., 2 N NaOH) before analysis.

-

Alkaline Hydrolysis: Mix the this compound solution with an equal volume of a base (e.g., 2 N NaOH) and reflux for a specified period (e.g., 30 minutes). Neutralize the solution with an acid (e.g., 2 N HCl) before analysis.

-

Oxidative Degradation: Mix the this compound solution with an oxidizing agent (e.g., 3-30% H₂O₂) and keep at room temperature or reflux for a certain duration.

-

Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose the this compound solution to a UV light source (e.g., 254 nm or a combination of UV and visible light as per ICH Q1B guidelines) for a specific duration. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC or LC-MS/MS, to separate and quantify the parent drug and its degradation products.

Analytical Methodologies

Due to its lack of a strong UV chromophore, the analysis of this compound often requires pre-column derivatization for detection by HPLC-UV.[7] LC-MS/MS is also a powerful tool for both quantification and structural elucidation of this compound and its byproducts.[6][9]

5.2.1 HPLC with Pre-column Derivatization (Hantzsch Reaction)

This method is based on the reaction of the primary amino groups of this compound with a derivatizing agent to form a chromophoric product that can be detected by a UV-Vis or fluorescence detector.

-

Derivatizing Reagent: A mixture of acetylacetone, formaldehyde, and an acetate buffer.

-

Reaction: The this compound solution is mixed with the derivatizing reagent and heated to form a dihydropyridine derivative.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Spherisorb C18 ODS2, 250 × 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M sodium acetate, pH 5.0) in an isocratic or gradient elution.

-

Detection: UV detection at a wavelength appropriate for the derivative (e.g., 330 nm).[7]

-

5.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound and its degradation products without the need for derivatization.

-

Chromatography: Reversed-phase or HILIC chromatography can be used to separate this compound from other components.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for quantification (Multiple Reaction Monitoring - MRM) and structural elucidation (product ion scanning). The transition of the protonated molecule [M+H]⁺ to specific fragment ions is monitored. For this compound, a common transition is m/z 586.3 → 425.3.[9]

Conclusion

The degradation of this compound is a multifaceted process involving enzymatic and chemical pathways. While hydrolytic and enzymatic degradation routes and their major byproducts are relatively well-understood, the specific chemical structures of oxidative and photolytic degradation products require further investigation. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting robust stability studies of this compound. A comprehensive understanding of this compound's degradation profile is essential for ensuring its quality, safety, and efficacy as a critical therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound stability at 1% and 3% concentrations in four topical solutions over a 56-day period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Determination of this compound stability at 1% and 3% concentrations in fou" by Arden M. Klinczar, Joel D. Griffies et al. [digitalcommons.kennesaw.edu]

- 6. A robust LC–MS/MS method for this compound: application to cellular uptake and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic drug monitoring of this compound: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of Amikacin Sulfate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against serious Gram-negative bacterial infections. Derived from kanamycin A, its efficacy is contingent upon maintaining its chemical integrity from manufacturing to administration.[1] The chemical and physical stability of this compound sulfate in aqueous solutions are critical parameters that ensure its therapeutic potency and safety. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound sulfate in solution, detailed experimental protocols for its analysis, and quantitative stability data to support research and development activities.

Factors Influencing the Chemical Stability of this compound Sulfate

The degradation of this compound sulfate in solution is primarily influenced by temperature, pH, and exposure to light. Understanding these factors is crucial for the development of stable formulations and for ensuring the reliability of experimental results.

2.1 Effect of Temperature Temperature is a critical factor in the stability of this compound sulfate solutions. Elevated temperatures accelerate the rate of chemical degradation. Aqueous solutions of this compound sulfate have been reported to maintain over 90% of their potency for extended periods under controlled conditions. For instance, solutions can be stable for up to 36 months at 25°C, 12 months at 37°C, and 3 months at 56°C.[2][3] For long-term storage, refrigeration at 4°C is effective, and freezing at -15°C can further extend the utility of the solution.[1]

2.2 Effect of pH The pH of the solution is a pivotal factor governing the stability of this compound sulfate. The optimal pH for this compound stability is in the acidic range, typically around 4.5.[1] Commercial this compound sulfate injections generally have a pH between 3.5 and 5.5.[1] Significant deviations from this optimal pH range can lead to accelerated hydrolytic degradation. Both strongly acidic and alkaline conditions can promote the cleavage of the glycosidic bonds in the this compound molecule.

2.3 Effect of Light Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound sulfate. Therefore, it is recommended to protect this compound sulfate solutions from light, especially during long-term storage. The use of amber-colored containers or other light-protective measures is advisable.

2.4 Incompatibilities this compound sulfate is known to be incompatible with certain other drugs, which can lead to its inactivation or precipitation. A notable incompatibility exists with beta-lactam antibiotics, such as penicillins and cephalosporins.[1] Physical mixing of this compound sulfate with these antibiotics can result in the inactivation of the aminoglycoside. Other reported incompatibilities include heparin, amphotericin B, and certain total nutrient admixtures, which can cause the breaking of fat emulsions.[1]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound sulfate in various solutions and under different storage conditions.

Table 1: Stability of this compound Sulfate in Aqueous Solutions at Various Temperatures

| Concentration Range (mg/mL) | Temperature | Duration | Potency Retained | Reference |

| 37.5 - 250 | 25°C (77°F) | 36 Months | > 90% | [2][3] |

| 37.5 - 250 | 37°C (98.6°F) | 12 Months | > 90% | [2][3] |

| 37.5 - 250 | 56°C (133°F) | 3 Months | > 90% | [2][3] |

Table 2: Stability of this compound Sulfate in Intravenous Infusion Fluids

| Concentration (mg/mL) | Infusion Fluid | Temperature | Duration | Stability | Reference |

| 0.25 and 5 | 0.9% Sodium Chloride | 4°C (39°F) | 60 Days | Stable | [4] |

| 0.25 and 5 | 0.9% Sodium Chloride | 25°C (77°F) | 24 Hours (after refrigeration) | Stable | [4] |

| 0.25 and 5 | 5% Dextrose | 4°C (39°F) | 60 Days | Stable | [4] |

| 0.25 and 5 | 5% Dextrose | 25°C (77°F) | 24 Hours (after refrigeration) | Stable | [4] |

| 0.25 and 5 | 0.9% Sodium Chloride | -15°C (5°F) | 30 Days | Stable | [4] |

| 0.25 and 5 | 0.9% Sodium Chloride | 25°C (77°F) | 24 Hours (after freezing) | Stable | [4] |

| 0.25 and 5 | 5% Dextrose | -15°C (5°F) | 30 Days | Stable | [4] |

| 0.25 and 5 | 5% Dextrose | 25°C (77°F) | 24 Hours (after freezing) | Stable | [4] |

| 25 and 500 (in 100mL) | 0.9% Sodium Chloride | 4°C (39°F) | 30 Days | Stable | [5] |

| 25 and 500 (in 100mL) | 0.9% Sodium Chloride | 23°C (73°F) | 7 Days | Stable | [5] |

Table 3: Stability of this compound in Topical Solutions at Room Temperature (25°C)

| Concentration (mg/mL) | Solution | Duration | Stability | Reference |

| 10 | Tris-EDTA (TE) | 56 Days | Significant degradation noted | [6] |

| 30 | Tris-EDTA (TE) | 56 Days | Stable | [6] |

| 10 and 30 | 0.15% Chlorhexidine gluconate and Tris-EDTA (TC) | 56 Days | Stable | [6] |

| 10 and 30 | 0.9% NaCl (NA) | 56 Days | Stable | [6] |

| 10 and 30 | 0.9% NaCl + 2 mg/mL dexamethasone (ND) | 56 Days | Stable | [6] |

Experimental Protocols

Accurate assessment of this compound sulfate stability requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Since this compound lacks a strong chromophore, pre-column derivatization is typically necessary for UV detection.

4.1 Stability-Indicating HPLC Method with Pre-Column Derivatization

This protocol is a composite of methodologies described in the literature.[7][8][9]

4.1.1 Reagents and Materials

-

This compound Sulfate Reference Standard

-

Acetonitrile (HPLC grade)

-

Sodium Acetate Buffer (0.1 M, pH 5.0)

-

Acetylacetone

-

Formaldehyde solution

-

Water (HPLC grade)

-

C18 HPLC column (e.g., Spherisorb C18 ODS2, 250 x 4.6 mm, 5 µm)

4.1.2 Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and 0.1 M sodium acetate buffer (pH 5.0) in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[8]

-

Derivatizing Reagent (Hantzsch Reagent): Freshly prepare by mixing acetylacetone, formaldehyde, and acetate buffer.[9]

-

Standard and Sample Solutions: Prepare stock solutions of this compound sulfate in water. For analysis, dilute the stock solutions to the desired concentration range (e.g., 12.5-125% of the target concentration).

4.1.3 Derivatization Procedure

-

Mix 1 mL of the this compound standard or sample solution with 2 mL of the freshly prepared derivatizing reagent in a screw-capped test tube.

-

Heat the mixture in a water bath at 55-60°C for 15 minutes.[9]

-

Cool the solution to room temperature.

-

Dilute the derivatized solution to a known volume with the mobile phase.

4.1.4 Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column.

-

Flow Rate: 2 mL/min.[8]

-

Column Temperature: 35°C.[8]

-

Detection Wavelength: 330 nm.[8]

-

Injection Volume: 20-50 µL.

4.2 Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug.

4.2.1 Acid Hydrolysis

-

Mix 10 mL of a stock solution of this compound with 10 mL of 2 N HCl.

-

Reflux the solution for 30 minutes.

-

Cool the solution and neutralize it with 2 N NaOH.

-

Dilute to a final volume with distilled water.[7]

4.2.2 Alkaline Hydrolysis

-

Mix 10 mL of a stock solution of this compound with 10 mL of 2 N NaOH.

-

Reflux the solution for 30 minutes.

-

Cool the solution and neutralize it with 2 N HCl.

-

Dilute to a final volume with distilled water.[7]

4.2.3 Oxidative Degradation

-

Mix 10 mL of a stock solution of this compound with 10 mL of 30% hydrogen peroxide (H₂O₂).

-

Reflux the solution for 30 minutes.

-

Cool the solution and dilute to a final volume with distilled water.[7]

4.2.4 Photolytic Degradation

-

Expose a solution of this compound in a suitable solvent (e.g., water) to UV light at 254 nm for a specified duration (e.g., 2 hours).[7]

4.2.5 Thermal Degradation

-

For solid-state stability, expose the this compound sulfate powder to dry heat (e.g., 105°C for 2 hours).[7]

-

For solution stability, heat the this compound solution under reflux for a specified time.

Visualizations

5.1 Factors Influencing this compound Sulfate Stability

Caption: Factors and pathways affecting this compound sulfate stability.

5.2 Experimental Workflow for this compound Sulfate Stability Study

Caption: Workflow for a typical this compound sulfate stability study.

Conclusion

The chemical stability of this compound sulfate in solution is a multifaceted issue that requires careful consideration of environmental factors such as temperature, pH, and light, as well as potential chemical incompatibilities. This guide provides a foundational understanding of these factors, supported by quantitative data and detailed experimental protocols. By adhering to the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the integrity of their this compound sulfate solutions, leading to more accurate experimental outcomes and the development of stable and effective pharmaceutical products.

References

- 1. benchchem.com [benchchem.com]

- 2. publications.ashp.org [publications.ashp.org]

- 3. publications.ashp.org [publications.ashp.org]

- 4. This compound Sulfate Injection, USP Rx only [dailymed.nlm.nih.gov]

- 5. Stability of this compound Sulfate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Determination of this compound stability at 1% and 3% concentrations in fou" by Arden M. Klinczar, Joel D. Griffies et al. [digitalcommons.kennesaw.edu]

- 7. globalrph.com [globalrph.com]

- 8. academic.oup.com [academic.oup.com]

- 9. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]

A Comprehensive Technical Guide to the Development of Amikacin Liposomal Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. However, its therapeutic efficacy can be hampered by a narrow therapeutic window and the risk of nephrotoxicity and ototoxicity. The development of liposomal formulations of this compound, such as the FDA-approved Arikayce® (this compound liposome inhalation suspension), has emerged as a promising strategy to enhance its therapeutic index.[1][2] This is achieved by encapsulating the drug within lipid-based vesicles, which can improve its pharmacokinetic profile, enable targeted delivery to sites of infection, and facilitate uptake by macrophages where certain pathogens reside.[1][3]

This in-depth technical guide provides a comprehensive overview of the core aspects of this compound liposomal formulation development, from manufacturing and characterization to preclinical and clinical considerations. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of advanced drug delivery.

Formulation Development: Manufacturing Methodologies

The successful development of a liposomal this compound formulation hinges on the selection of an appropriate manufacturing method that yields vesicles with the desired physicochemical properties, such as size, lamellarity, and encapsulation efficiency. Several methods have been successfully employed, each with its own set of advantages and considerations.

Experimental Protocols

The thin-film hydration method is a widely used laboratory-scale technique for preparing liposomes.[1][4][5] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution containing this compound, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a more uniform size distribution, the resulting liposome suspension is typically subjected to a size reduction process, such as extrusion or sonication.

Detailed Protocol:

-

Lipid Film Formation:

-

Dissolve dipalmitoylphosphatidylcholine (DPPC) and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. A common molar ratio for DPPC:cholesterol is 2:1.[6]

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 65°C).[7]

-

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.

-

-

Hydration:

-

Prepare an aqueous solution of this compound sulfate in a suitable buffer (e.g., 300 mM ammonium sulfate, pH 4).[7]

-

Add the this compound solution to the round-bottom flask containing the lipid film.

-

Hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 65°C) for a sufficient period (e.g., 30-60 minutes) to allow for complete hydration and the formation of multilamellar vesicles (MLVs).[7]

-

-

Size Reduction (Extrusion):

-

Assemble a high-pressure extruder with polycarbonate membranes of a defined pore size (e.g., sequential extrusion through 400 nm and then 100 nm membranes).

-

Transfer the MLV suspension to the extruder.

-

Extrude the liposome suspension through the membranes multiple times (e.g., 10-15 passes) to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

-

The ethanol injection method is a rapid and reproducible technique for preparing small unilamellar vesicles (SUVs).[8][9][10] It involves the rapid injection of an ethanolic solution of lipids into an aqueous solution of this compound, leading to the spontaneous formation of liposomes as the ethanol is diluted.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare an aqueous phase by dissolving this compound sulfate in 0.9% w/v sodium chloride solution to a final concentration of approximately 1.10 mg/mL. Heat the solution to 50°C to ensure complete dissolution.[8]

-

Prepare an ethanolic lipid solution by dissolving DPPC and cholesterol in 90% v/v ethanol at 50°C. For example, use 17.29 mg of DPPC and 8.65 mg of cholesterol in 1.3 mL of the ethanolic solution.[8]

-

-

Liposome Formation:

-

While continuously stirring the aqueous this compound solution at 600 rpm and maintaining the temperature at 50°C, inject the ethanolic lipid solution at a constant flow rate of 0.15 mL/min using a syringe pump.[8]

-

Continue stirring for 30 minutes after the injection is complete to allow for the stabilization of the liposomes.

-

-

Solvent Removal and Concentration:

-

The ethanol can be removed from the liposome suspension by dialysis or diafiltration against a suitable buffer.

-

Microfluidic techniques offer precise control over the mixing of lipid and aqueous phases, enabling the continuous and reproducible production of liposomes with a narrow size distribution.[11][12][13] One common approach is microfluidic hydrodynamic focusing (MHF).

Detailed Protocol (Conceptual):

-

Solution Preparation:

-

Microfluidic Processing:

-

Introduce the lipid-in-ethanol solution through a central microchannel and the aqueous this compound solution through two flanking side channels of a microfluidic device.[12]

-